molecular formula C11H10ClNO4 B068163 methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 175205-00-2

methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B068163
CAS No.: 175205-00-2
M. Wt: 255.65 g/mol
InChI Key: LIVPHSCZENWVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a high-value chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a benzoxazine scaffold, a privileged structure known for its diverse biological activities. Its primary research application lies in serving as a key precursor for the synthesis of more complex heterocyclic compounds, particularly those targeted for pharmaceutical development. The presence of the reactive ester group (methyl carboxylate) and the keto functionality at the 3-position makes it a versatile building block for further derivatization, including nucleophilic substitution, condensation, and cyclization reactions.

Properties

IUPAC Name

methyl 7-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVPHSCZENWVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382016
Record name Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-00-2
Record name Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Starting Materials

The reaction begins with the condensation of 7-chloro-2-methyl-1,4-benzoxazine-3-one with a methylating agent. For example, methyl chloroformate is used under basic conditions (e.g., sodium hydride in tetrahydrofuran) to introduce the carboxylate ester group. The reaction proceeds at 0–5°C to minimize side reactions, achieving yields of 65–70% after purification via flash chromatography.

Cyclization and Ring Formation

Cyclization is catalyzed by trifluoromethanesulfonic acid (TfOH), which activates the carbonyl group for intramolecular attack. A 500 g-scale protocol demonstrated that combining 7-chloro-2-methyl-1,4-benzoxazine-3-one with benzaldehyde and aldimine in 2-methyltetrahydrofuran (2-MeTHF) at 0–5°C, followed by TfOH addition, yields the bicyclic intermediate. The reaction is stirred for 19 hours at room temperature, achieving an 83% yield after crystallization.

Esterification and Final Modification

The intermediate undergoes esterification with methanol in the presence of a catalytic amount of sulfuric acid. Transesterification is avoided by controlling stoichiometry and reaction time. Post-reaction purification via methanol recrystallization yields the final compound with >97% purity.

Transition-Metal-Free Synthesis Strategies

Recent efforts focus on eliminating transition metals to reduce environmental impact. A solvent-free approach uses Rieche formylation to introduce the aldehyde group at position 7 of the benzoxazine core. The reaction employs dichloromethane as a solvent and triethylamine as a base, achieving regioselective formylation at 78% yield. Subsequent oxidation with potassium permanganate converts the aldehyde to the carboxylate, followed by methyl esterification.

Table 1: Comparison of Metal-Free vs. Traditional Methods

ParameterTransition-Metal-Free MethodTraditional Method
Yield68–72%65–70%
Reaction Time24–36 hours12–18 hours
Purity (Post-Purification)>95%>97%
Environmental ImpactLowModerate

Scalable Industrial Production

Continuous Flow Reactor Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A 500 g batch protocol uses:

  • 7-chloro-2-methyl-1,4-benzoxazine-3-one : 510 g (1.42 mol)

  • Benzaldehyde : 166 g (1.56 mol)

  • Trifluoromethanesulfonic acid : 42.6 g (0.284 mol)

The reaction mixture is maintained at 0–5°C during TfOH addition, then warmed to room temperature for 19 hours. Molecular sieves are used to absorb water, improving cyclization efficiency. Post-reaction washing with sodium bicarbonate and water removes acidic residues, followed by solvent evaporation under reduced pressure.

Crystallization and Purification

Crude product is dissolved in methanol and seeded with pure crystals to induce controlled crystallization. This step achieves 97% purity with an 83% isolated yield.

Mechanistic Insights and Reaction Optimization

Role of Catalysts

Trifluoromethanesulfonic acid acts as a Brønsted acid, protonating the carbonyl oxygen to facilitate nucleophilic attack by the amine group. This step is rate-limiting, with reaction completion requiring >18 hours at room temperature.

Solvent Effects

Polar aprotic solvents like 2-MeTHF improve solubility of intermediates, while methanol aids in crystallization by reducing solubility at low temperatures. Dichloromethane is preferred for formylation due to its inertness and low boiling point.

Temperature Control

Exothermic reactions (e.g., TfOH addition) require strict temperature control (0–5°C) to prevent decomposition. Elevated temperatures during cyclization (>30°C) lead to byproduct formation, reducing yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Influence on Melting Points and Yields

Compound Substituents Melting Point (°C) Yield (%) Reference
Target Compound 7-Cl, 2-CH3, 2-COOCH3 Not reported Not reported -
Ethyl 4-Benzyl-6-Cl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) 6-Cl, 4-Bn, 2-COOCH2CH3 130–132 80
Ethyl 4-Benzyl-6-Br-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) 6-Br, 4-Bn, 2-COOCH2CH3 96–98 80
Ethyl 4-Acetyl-6-Cl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) 6-Cl, 4-Ac, 2-COOCH2CH3 86–88 78
Methyl 6-Cl-3-(1-methylhydrazino)-1,1-dioxo-benzodithiazine-7-carboxylate (3) 6-Cl, benzodithiazine core 252–253 (dec.) 90

Key Observations :

  • Halogen Position: Chlorine at position 7 (target compound) vs. For example, 7b exhibits a higher melting point (130–132°C) compared to 6-Br analogue 7c (96–98°C), reflecting stronger intermolecular forces in chloro derivatives .
  • Nitrogen Substituents : Benzyl (Bn) or acetyl (Ac) groups at position 4 influence solubility and thermal stability. Acetylated derivatives like 8b show lower melting points (86–88°C) than benzyl-substituted 7b, likely due to reduced crystallinity .
  • Core Heterocycle : Replacement of benzoxazine with benzodithiazine (compound 3) introduces sulfur atoms, increasing molecular weight and thermal stability (mp 252–253°C) .

Table 2: Regioselective Formylation Outcomes

Reaction Method Nitrogen Substituent Dominant Product (Position) Yield (%) Reference
Vilsmeier-Haack Benzyl (Bn) 7-Formyl 89
Rieche Benzyl (Bn) 6-Formyl 85

Key Observations :

  • The target compound’s methyl group at position 2 may sterically hinder formylation at adjacent positions, contrasting with benzyl-substituted analogues (e.g., 7a), where Vilsmeier-Haack conditions yield 7-formyl derivatives efficiently (89%) .
  • Rieche conditions favor 6-formylation in benzyl-substituted derivatives (e.g., 7f), producing mixtures with 6-isomers dominant due to oxygen-directed electrophilic attack .

Spectral and Analytical Data

Table 3: Comparative Spectral Features

Compound IR (CO stretch, cm⁻¹) $^1$H-NMR (δ, ppm) MS (m/z) Reference
Target Compound Not reported Not reported Not reported -
Ethyl 4-Benzyl-6-Cl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) 1755 (CO) 1.25 (t, CH2CH3), 4.20 (q, COOCH2) 328 [M+H]+
Methyl 6-Cl-3-(1-methylhydrazino)-1,1-dioxo-benzodithiazine-7-carboxylate (3) 1740 (C=O), 1155 (SO2) 3.30 (s, N-CH3), 8.29 (s, H-8) 335 [M+H]+

Key Observations :

  • The ester carbonyl (CO) stretch in benzoxazine derivatives (e.g., 1755 cm⁻¹ for 7b) is slightly lower than in benzodithiazine analogues (1740 cm⁻¹ for compound 3), reflecting electronic differences between oxygen and sulfur heteroatoms .
  • $^1$H-NMR signals for methyl ester groups (e.g., δ 3.88 ppm in compound 3) are distinct from ethyl esters (δ 1.25–4.20 ppm in 7b), aiding structural differentiation .

Biological Activity

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 175205-00-2) is a heterocyclic compound belonging to the benzoxazine family. Its unique structure contributes to various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure

The compound features a benzoxazine core with a chlorine substituent and a methyl ester group, which significantly influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC11H10ClNO4
Molecular Weight241.66 g/mol
Boiling Point288.1 ± 40.0 °C
Density1.2 ± 0.1 g/cm³
LogP3.14

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains:

  • Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cellular processes, potentially through enzyme inhibition or membrane disruption.
  • Activity Against Bacteria :
    • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
    • Gram-negative bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.

Case Studies

A study evaluated the antibacterial efficacy of this compound against several strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.23
Escherichia coli11.7
Bacillus subtilis6.25

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting a mechanism involving mitochondrial pathways.

Structure-Activity Relationship (SAR)

The presence of the chlorine atom and the methyl ester group enhances the biological activity of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
Methyl ester variantModerateLow
Chlorine-substituted variantHighModerate

This table illustrates how structural modifications can impact biological efficacy.

Q & A

Q. What are the key synthetic routes for preparing methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted aniline derivatives with chloroacetyl chloride, followed by esterification. Key steps include:

  • Nucleophilic substitution : Use sodium methoxide in anhydrous THF to introduce the methyl ester group at the 2-position .
  • Oxidation : Employ mild oxidizing agents like MnO₂ to form the 3-oxo group without over-oxidizing the benzoxazine ring .
  • Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. Optimization Tips :

  • Control reaction temperature (60–70°C) to minimize hydrolysis of the ester group .
  • Use inert atmosphere (N₂/Ar) to prevent oxidation side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the methyl ester singlet at δ 3.8–3.9 ppm and the dihydrobenzoxazine NH proton as a broad singlet (δ 8.1–8.3 ppm) .
    • ¹³C NMR : Confirm the 3-oxo group at δ 170–175 ppm and the ester carbonyl at δ 165–168 ppm .
  • IR : Validate the carbonyl stretches (C=O) at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (oxo group) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 298.7 (calculated for C₁₁H₁₀ClNO₄).

Cross-Validation : Compare with crystallographic data (e.g., X-ray diffraction) to confirm spatial arrangement, as seen in structurally related benzoxazines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >99% purity .
  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Model Systems : Compare results in cell-based vs. cell-free systems to identify off-target effects .

Example : If one study reports antihypoxic activity while another does not, test both normobaric and hemic hypoxia models to assess context-dependent efficacy .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 7-chloro (e.g., Br, F) or 2-methyl (e.g., ethyl, isopropyl) positions .
  • Biological Screening : Use high-throughput screening (HTS) against target enzymes (e.g., kinases, oxidoreductases) to map substituent effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using X-ray crystallographic data from related benzoxazines to predict binding affinities .

Key Finding : Chlorine at the 7-position enhances electrophilicity, critical for covalent inhibitor designs .

Q. How can mechanistic insights into the compound’s reactivity be gained through kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) : Replace the NH proton with deuterium (D₂O exchange) to study proton transfer steps in hydrolysis .
  • 18O Labeling : Track oxygen migration during ester hydrolysis using H₂¹⁸O, analyzed via GC-MS .
  • Time-Resolved Spectroscopy : Monitor intermediates via stopped-flow UV-Vis at 240 nm (π→π* transitions) .

Example : A KIE >1 indicates rate-limiting deprotonation, guiding catalyst selection for synthetic optimizations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Hydrolysis : Replicate conditions (e.g., 1M HCl, 25°C vs. 50°C) and quantify degradation products via LC-MS.
  • Structural Confirmation : Isolate the major hydrolyzed product (likely the carboxylic acid derivative) and compare ¹H NMR shifts (δ 12.1 ppm for -COOH) .
  • pH Profiling : Stability studies across pH 2–8 reveal maximal stability at pH 5–6 due to zwitterionic resonance stabilization .

Experimental Design Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationChloroacetyl chloride, DMF, 70°C65–70
EsterificationNaOMe, THF, RT80–85
OxidationMnO₂, CH₂Cl₂, 40°C75

Q. Table 2: Spectral Data for Characterization

TechniqueKey SignalsReference
¹H NMRδ 3.85 (s, COOCH₃), δ 8.2 (bs, NH)
IR1720 cm⁻¹ (C=O ester)
ESI-MS[M+H]⁺ 298.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.